molecular formula C20H18Cl2N4O4 B10916662 N,N'-bis(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide

N,N'-bis(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazole-4,5-dicarboxamide

Cat. No.: B10916662
M. Wt: 449.3 g/mol
InChI Key: UNKOCLPBPYMDEV-UHFFFAOYSA-N
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Description

N~4~,N~5~-BIS(5-CHLORO-2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N~5~-BIS(5-CHLORO-2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions:

    Amidation: The final step involves the formation of the dicarboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N~4~,N~5~-BIS(5-CHLORO-2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms like chlorine can be substituted with other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential use as a therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N4,N~5~-BIS(5-CHLORO-2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N~4~,N~5~-BIS(2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE
  • N~4~,N~5~-BIS(5-CHLORO-2-METHOXYPHENYL)-1H-PYRAZOLE-4,5-DICARBOXAMIDE

Uniqueness

N~4~,N~5~-BIS(5-CHLORO-2-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLE-4,5-DICARBOXAMIDE is unique due to the presence of both 5-chloro-2-methoxyphenyl groups and the specific substitution pattern on the pyrazole ring. This structural uniqueness can result in distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C20H18Cl2N4O4

Molecular Weight

449.3 g/mol

IUPAC Name

3-N,4-N-bis(5-chloro-2-methoxyphenyl)-2-methylpyrazole-3,4-dicarboxamide

InChI

InChI=1S/C20H18Cl2N4O4/c1-26-18(20(28)25-15-9-12(22)5-7-17(15)30-3)13(10-23-26)19(27)24-14-8-11(21)4-6-16(14)29-2/h4-10H,1-3H3,(H,24,27)(H,25,28)

InChI Key

UNKOCLPBPYMDEV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)NC2=C(C=CC(=C2)Cl)OC)C(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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